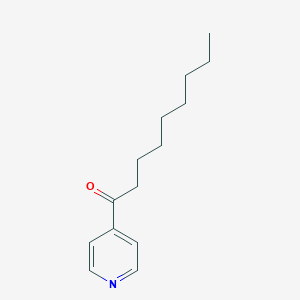
4-(Bromomethyl)-N,N-diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-N,N-diphenylaniline is an organic compound with the molecular formula C19H16BrN It is characterized by a bromomethyl group attached to the para position of an N,N-diphenylaniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N,N-diphenylaniline typically involves the bromination of N,N-diphenylaniline. One common method is the bromination of N,N-diphenylaniline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-N,N-diphenylaniline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the bromomethyl group can lead to the formation of N,N-diphenylaniline or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include N,N-diphenylaniline and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-N,N-diphenylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-N,N-diphenylaniline primarily involves its reactivity as a bromomethylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by introducing a bromomethyl group. This reactivity is utilized in organic synthesis to create new compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)benzonitrile: Similar in structure but contains a nitrile group instead of the diphenylamine moiety.
4-(Bromomethyl)benzophenone: Contains a carbonyl group, making it more reactive towards nucleophiles.
4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group, which affects its solubility and reactivity.
Uniqueness
4-(Bromomethyl)-N,N-diphenylaniline is unique due to the presence of the N,N-diphenylaniline moiety, which imparts specific electronic properties and reactivity patterns. This makes it particularly useful in the synthesis of complex organic molecules and materials with tailored properties.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-N,N-diphenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQHEBWVRVQJIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626969 |
Source


|
| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183994-94-7 |
Source


|
| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)



![1-Tosyl-1H-benzo[d]imidazole](/img/structure/B172987.png)



![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)




